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Compound of Interest

Compound Name: Manganese--palladium (1/1)

Cat. No.: B15488605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of manganese-

palladium (MnPd) alloys, materials of significant interest in various scientific and technological

fields. A thorough understanding of the crystallographic arrangement of atoms in these alloys is

paramount for predicting and tuning their magnetic, electronic, and catalytic properties. This

document summarizes key crystallographic data, details the experimental methodologies for

their determination, and presents a logical workflow for crystal structure analysis.

Crystallographic Data of Manganese-Palladium
Phases
The manganese-palladium binary system exhibits several intermetallic phases, each with a

distinct crystal structure. The precise structure is highly dependent on the stoichiometry and the

thermal history of the alloy. The key crystallographic parameters for identified MnPd phases are

summarized below.

Phase
Pearson
Symbol

Space
Group

Crystal
System

a (Å) c (Å)
Referenc
e

MnPd tP4 P4/mmm Tetragonal - - [1]

MnPd (HT) cP2 - Cubic - - [1]
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Note: Specific lattice parameters for the binary MnPd phases were not explicitly available in the

searched literature. The tP4 phase is noted to have a √2 × √2 cell expansion from the high-

temperature cubic phase. Further experimental data is required for precise lattice constants.

One of the commonly observed structures for equiatomic MnPd is the L10 type, which has a

tetragonal symmetry with the space group P4/mmm.[1] A related ternary compound, Mn2PtPd,

which is similar to MnPd binary alloys, crystallizes in this L10 structure. For this ternary alloy,

the lattice constants at room temperature are a = 2.86 Å and c = 3.62 Å. Density Functional

Theory (DFT) calculations have confirmed that the tetragonal tP4 phase of MnPd is stable and

exhibits antiferromagnetic ordering.[1] A high-temperature (HT) cubic cP2 phase has also been

identified.[1]

Experimental Protocols
The determination of the crystal structure of MnPd alloys involves a systematic approach

encompassing sample synthesis and advanced characterization techniques.

Synthesis of Polycrystalline MnPd Alloys
A common and effective method for synthesizing polycrystalline MnPd alloys is arc melting.

Methodology:

Starting Materials: High-purity manganese (e.g., 99.98%) and palladium (e.g., 99.98%) are

used as starting materials.

Stoichiometry: The elements are weighed in the desired stoichiometric ratio (e.g., 1:1 for

MnPd).

Arc Melting: The weighed elements are placed in a water-cooled copper hearth within an arc

furnace. The furnace chamber is evacuated to a high vacuum and then filled with a high-

purity inert gas, such as argon, to prevent oxidation.

Melting and Homogenization: A high current is passed through a non-consumable tungsten

electrode to generate an arc, which melts the constituents. The sample is typically melted

and re-solidified multiple times, flipping the button over between each melting cycle to

ensure homogeneity.
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Annealing (Optional but Recommended): To promote the formation of a specific crystalline

phase and to relieve internal stresses, the as-cast sample may be sealed in an evacuated

quartz tube and annealed at a specific temperature for an extended period. The annealing

temperature and duration are critical parameters that influence the final crystal structure.

Crystal Structure Characterization
Powder X-ray Diffraction (PXRD) is the primary technique for determining the crystal structure

of polycrystalline materials.

Methodology:

Sample Preparation: A small portion of the synthesized MnPd alloy is ground into a fine

powder using a mortar and pestle to ensure random orientation of the crystallites. The

powder is then mounted on a sample holder.

Data Collection: The PXRD data is collected using a diffractometer. Key experimental

parameters include:

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

Scan Range (2θ): A wide angular range (e.g., 20° to 120°) is scanned to collect a sufficient

number of diffraction peaks.

Step Size and Dwell Time: A small step size (e.g., 0.02°) and an appropriate dwell time are

used to ensure good resolution and signal-to-noise ratio.

Phase Identification: The experimental diffraction pattern is compared with standard

diffraction patterns from crystallographic databases, such as the Inorganic Crystal Structure

Database (ICSD), to identify the crystalline phases present in the sample.

Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed on

the PXRD data.[2][3] This method involves a least-squares refinement of a calculated

diffraction pattern to match the experimental pattern. The refinement process can yield

precise information on:

Lattice parameters (a, b, c, α, β, γ).
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Atomic positions within the unit cell.

Site occupancy factors.

Crystallite size and microstrain.

Neutron Powder Diffraction (NPD) can also be employed, particularly for determining the

magnetic structure of MnPd alloys, due to the sensitivity of neutrons to magnetic moments.[4]

[5]

Visualization of Experimental Workflow
The logical flow of the experimental and analytical process for determining the crystal structure

of MnPd is illustrated in the following diagram.
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Caption: Experimental and analytical workflow for MnPd crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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